cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

Catalog No.
S974484
CAS No.
1192549-09-9
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-tert-Butyl 3-aminocyclobutanecarboxylate hydro...

CAS Number

1192549-09-9

Product Name

cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride

IUPAC Name

tert-butyl 3-aminocyclobutane-1-carboxylate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)6-4-7(10)5-6;/h6-7H,4-5,10H2,1-3H3;1H

InChI Key

ZYVBBJZQKIWNNB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1CC(C1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N.Cl

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2C_9H_{18}ClNO_2 and a molecular weight of 195.7 g/mol. It is characterized by a cyclobutane ring substituted with a tert-butyl group and an amino group, making it a member of the class of compounds known as amino acids and derivatives. The presence of the hydrochloride indicates that it is in its salt form, enhancing its solubility in water, which is advantageous for various applications in biochemical research and pharmaceuticals .

Typical of amino acid derivatives, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of amines.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions enable the compound to be utilized as an intermediate in the synthesis of more complex molecules .

The synthesis of cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride typically involves several steps:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Tert-butyl Group: This may involve alkylation reactions where tert-butyl halides react with cyclobutane derivatives.
  • Amination: The introduction of the amino group can be done via nucleophilic substitution or reduction methods.
  • Hydrochloride Formation: The final step involves treating the base form with hydrochloric acid to yield the hydrochloride salt.

These methods can vary based on the availability of starting materials and desired purity levels .

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride has several applications, including:

  • Research Reagent: Used in organic synthesis and medicinal chemistry for developing new pharmaceuticals.
  • Biological Studies: Serves as a model compound for studying amino acid behavior and interactions in biological systems.
  • Pharmaceutical Development: Potential use in drug formulation due to its solubility properties.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride focus on its binding affinity with various biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with neurotransmitter systems, but comprehensive studies are needed to confirm these interactions .

Several compounds share structural similarities with cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Cyclobutane-1-carboxylic acidContains a cyclobutane ringSimple structure; used primarily as a building block
tert-butyl glycineGlycine derivative with tert-butylKnown for its role in peptide synthesis
cis-ProlineCyclic amino acidImportant for protein structure; unique stereochemistry
cis-Norbornene derivativeRelated bicyclic structureExhibits unique reactivity patterns

Cis-tert-Butyl 3-aminocyclobutanecarboxylate hydrochloride is unique due to its specific combination of cyclic structure, tert-butyl substitution, and amino functionality, which may confer distinct physical and chemical properties compared to these similar compounds .

Dates

Modify: 2023-08-16

Explore Compound Types